molecular formula C17H31N4O7P B12686276 Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium CAS No. 39980-90-0

Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium

Cat. No.: B12686276
CAS No.: 39980-90-0
M. Wt: 434.4 g/mol
InChI Key: FCGUSBCVUSQFOE-IAIGYFSYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound’s IUPAC name is 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one; tetraethylazanium . This name reflects its structural complexity:

  • Core nucleoside : Derived from cytidine, a pyrimidine nucleoside comprising cytosine (4-aminopyrimidin-2-one) linked to ribose.
  • Cyclic phosphate moiety : A 2',3'-cyclic hydrogen phosphate group forms a fused bicyclic system with the ribose ring, described as 3a,4,6,6a-tetrahydrofuro[3,4-d]dioxaphosphole. The phosphorus atom is bonded to two oxygen atoms in a cyclic ester configuration.
  • Counterion : The negatively charged cyclic phosphate (ion(1-)) is balanced by N,N,N-triethylethanaminium (tetraethylammonium), a quaternary ammonium cation with four ethyl groups.

The stereochemistry is defined by four chiral centers in the ribose-phosphate system (3aR,4R,6R,6aR), ensuring specificity in its three-dimensional conformation.

Synonyms and Registry Identifiers (CAS, PubChem CID, ChEBI)

This compound is documented under multiple synonyms and registry numbers:

Identifier Type Value Source
CAS Registry Number 39980-90-0
EC Number 254-731-7
IUPAC Name See Section 1.1
Common Synonyms This compound
Related PubChem CIDs 23679069 (sodium salt variant)

The compound lacks a ChEBI identifier but is structurally related to cytidine 2',3'-cyclic phosphate (ChEBI:177258) and 3',5'-cyclic CMP(1-) (ChEBI:58003).

Molecular Formula and Stoichiometric Composition

The molecular formula is C₁₇H₃₁N₄O₇P , partitioned into two components:

  • Cytidine cyclic phosphate anion : C₉H₁₁N₃O₇P⁻
    • Cytosine: C₄H₅N₃O
    • Ribose cyclic phosphate: C₅H₆O₆P⁻
  • Tetraethylammonium cation : C₈H₂₀N⁺

Stoichiometric Breakdown :

Element Count Source
Carbon (C) 17
Hydrogen (H) 31
Nitrogen (N) 4
Oxygen (O) 7
Phosphorus (P) 1

The molecular weight is 434.42 g/mol , calculated from the formula C₁₇H₃₁N₄O₇P. The compound’s charge-neutral structure arises from the -1 charge on the cyclic phosphate and the +1 charge on the tetraethylammonium ion.

Properties

CAS No.

39980-90-0

Molecular Formula

C17H31N4O7P

Molecular Weight

434.4 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;tetraethylazanium

InChI

InChI=1S/C9H12N3O7P.C8H20N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-5-9(6-2,7-3)8-4/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);5-8H2,1-4H3/q;+1/p-1/t4-,6-,7-,8-;/m1./s1

InChI Key

FCGUSBCVUSQFOE-IAIGYFSYSA-M

Isomeric SMILES

CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium typically involves the cyclization of cytidine monophosphate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The compound can be purified using high-performance liquid chromatography to achieve a high degree of purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield cytidine monophosphate.

    Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution: The phosphate group can be substituted under certain conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions.

    Oxidation and Reduction:

    Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.

Major Products Formed

    Hydrolysis: Cytidine monophosphate.

    Substitution: Various substituted derivatives of cytidine.

Scientific Research Applications

Scientific Research Applications

1. Enzymatic Reactions

Cyclic cytidine monophosphate serves as a substrate in various enzymatic reactions. For instance, it is hydrolyzed by ribonuclease A, showcasing multiphasic kinetics at high substrate concentrations. This property makes it a valuable tool for studying enzyme kinetics and mechanisms .

2. Oligonucleotide Synthesis

Cyclic cytidine monophosphate is instrumental in the enzymatic synthesis of short oligoribonucleotides. It acts as a key reagent in solid-phase synthesis techniques, facilitating the incorporation of nucleotides into growing oligonucleotide chains . The following table summarizes its role in oligonucleotide synthesis:

Application Description
Enzymatic synthesisUsed as a substrate for RNA polymerases in synthesizing RNA molecules
Solid-phase synthesisActs as a key reagent in amine-catalyzed solid-phase oligonucleotide synthesis
Hydrolysis studiesServes as a substrate for studying ribonuclease kinetics

3. Antiviral Research

Recent studies have indicated that derivatives of cyclic cytidine monophosphate exhibit antiviral properties. For example, the compound has been explored as a prodrug to enhance the intracellular levels of antiviral nucleotides, showing promise in treating viral infections . This application highlights its potential in therapeutic development.

Case Studies

Case Study 1: Enzymatic Hydrolysis of cCMP

In a study examining the kinetics of ribonuclease A on cyclic cytidine monophosphate, researchers found that the hydrolysis process was influenced by substrate concentration, leading to unique kinetic profiles that could be exploited for further biochemical research .

Case Study 2: Oligonucleotide Synthesis Efficiency

Research focused on solid-phase oligonucleotide synthesis demonstrated that cyclic cytidine monophosphate significantly improves the efficiency and yield of synthesized RNA strands compared to traditional methods. The study reported enhanced incorporation rates and reduced side reactions when using cCMP as a starting material .

Mechanism of Action

The compound exerts its effects primarily through its interaction with ribonucleases. It serves as a substrate for these enzymes, allowing researchers to study the catalytic mechanisms and kinetics of RNA cleavage. The molecular targets include the active sites of ribonucleases, where the cyclic phosphate group is recognized and cleaved .

Comparison with Similar Compounds

Key Structural and Chemical Properties:

  • Molecular Formula : The cyclic phosphate core is C₉H₁₂N₃O₇P⁻, paired with the triethylammonium cation (C₆H₁₆N⁺), yielding a molecular weight of approximately 406.37 g/mol (calculated).
  • CAS Registry : While the sodium salt (CAS 15718-51-1) is well-documented , the triethylammonium form lacks a specific CAS entry in the provided evidence.
  • Role in Biochemistry : Cyclic CMP is a high-energy intermediate in RNA degradation and ligation, serving as a substrate for ribonucleases (RNases) like RNase A .

Structural and Functional Analogues

Table 1: Comparative Overview of Cyclic CMP Derivatives and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features Applications
Cyclic CMP-triethylammonium (Target) C₉H₁₂N₃O₇P⁻·C₆H₁₆N⁺ ~406.37 N/A Organic-soluble counterion; stabilizes cyclic phosphate. Synthetic chemistry, ion-exchange chromatography .
Cyclic CMP sodium salt C₉H₁₂N₃O₇P·Na 327.17 15718-51-1 Water-soluble; ionic interactions dominate. RNA metabolism studies, enzyme kinetics .
Cytidine 3'-monophosphate (3'-CMP) C₉H₁₄N₃O₈P 323.20 84-52-6 Linear phosphate at 3'; product of RNase hydrolysis. Substrate for nucleotidases; inhibits RNase activity .
Cytidine 5'-monophosphate (CMP) C₉H₁₄N₃O₈P 323.20 63-37-6 Linear phosphate at 5'; involved in nucleotide biosynthesis. Taste modulation in food chemistry .
Cytidine 5'-diphosphate (CDP) C₉H₁₅N₃O₁₁P₂ 401.18 13820-32-9 Two phosphate groups; precursor for lipid biosynthesis. Metabolic studies; phospholipid synthesis .
Cytidine phosphoramidite derivatives Varies (e.g., C₄₇H₅₃N₆O₈P) ~833–847 105931-57-5 Protected with cyanoethyl, benzoyl groups; used in oligonucleotide synthesis. Solid-phase DNA/RNA synthesis .

Detailed Comparison of Key Attributes

Solubility and Counterion Effects
  • Cyclic CMP-triethylammonium: The triethylammonium counterion improves solubility in non-polar solvents, making it preferable for organic synthesis and ion-pair chromatography .
  • Cyclic CMP sodium salt : Highly water-soluble due to ionic bonding; ideal for aqueous enzymatic assays .

Enzymatic Hydrolysis of Cyclic CMP

RNase A catalyzes the hydrolysis of cyclic CMP to 3'-CMP via a pH-dependent mechanism involving histidine residues (His-12 as a general acid, His-119 as a base). Ionic strength modulates substrate binding, with higher pH reducing affinity due to electrostatic repulsion .

Microbial Metabolite Profiling

Cyclic CMP and uridine 2',3'-cyclic phosphate were identified as metabolites in Pseudomonas strain JK12 under micro-aerobic conditions, suggesting roles in bacterial stress response or nutrient scavenging .

Analytical Challenges

Discrepancies in ionization modes for CMP and CDP (e.g., [CMP + H]⁺ at m/z 324 vs. theoretical m/z 323) highlight the need for standardized LC-MS protocols in nucleotide analysis .

Biological Activity

Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium, commonly referred to as cyclic CMP (cCMP), is a nucleotide that exhibits significant biological activity, particularly in cellular signaling and metabolic processes. This article delves into its structure, biological roles, enzymatic interactions, and implications in various biological systems.

Structure and Properties

Cyclic CMP is characterized by a cyclic phosphate group attached to the ribose sugar of cytidine. Its chemical formula is C17H31N4O7PC_{17}H_{31}N_4O_7P with a molecular weight of approximately 405.4 g/mol . The cyclic structure is formed by the esterification of the phosphate group to the 2' and 3' hydroxyl groups of the ribose, resulting in a unique conformation that influences its biological interactions.

Table 1: Structural Properties of Cyclic CMP

PropertyValue
Chemical FormulaC17H31N4O7PC_{17}H_{31}N_4O_7P
Molecular Weight405.4 g/mol
pKaNeutral (approximately)
SolubilitySoluble in water

Biological Roles

Cyclic CMP plays crucial roles in various biological processes:

  • Signaling Pathways : It acts as a signaling molecule in various cellular processes, including neuronal signaling and cell differentiation. Its involvement in signaling pathways is linked to its ability to modulate enzyme activities and influence gene expression.
  • Substrate for Enzymes : Cyclic CMP serves as a substrate for specific phosphodiesterases, which catalyze the hydrolysis of cyclic nucleotides, thereby regulating their intracellular concentrations .
  • Neuronal Development : Research indicates that cyclic nucleotides like cCMP are involved in neuronal development and function. For instance, they may influence axonal growth and synaptic plasticity .

Enzymatic Interactions

Cyclic CMP is primarily metabolized by enzymes known as cyclic nucleotide phosphodiesterases (PDEs). These enzymes hydrolyze cyclic nucleotides into their corresponding linear forms, thus regulating their levels within cells.

Table 2: Enzymatic Activity Related to Cyclic CMP

Enzyme TypeReaction
Cyclic Nucleotide PhosphodiesterasecCMP + H₂O → CMP + Pi

The enzymatic activity of PDEs on cyclic CMP is crucial for maintaining cellular homeostasis and responding to extracellular signals.

Study 1: Role in Neuronal Function

A study investigated the effects of cyclic CMP on neuronal cultures, demonstrating that elevated levels of cCMP enhanced synaptic plasticity and neuronal survival under stress conditions. The findings suggest that cCMP may play a protective role in neurodegenerative diseases by promoting neuronal resilience .

Study 2: Impact on Gene Expression

Another study explored how cyclic CMP influences gene expression related to cell cycle regulation. The results indicated that cCMP modulates the expression of genes involved in cell proliferation and apoptosis, highlighting its potential role in cancer biology .

Q & A

Q. Advanced

  • pH dependence : Optimal activity occurs near pH 5.0, where His-12 (general acid) and His-119 (general base) are differentially protonated. At high pH (>7), KmK_m increases due to deprotonation of His-12, reducing substrate affinity via weakened electrostatic interactions .
  • Ionic strength : Elevated ionic strength reduces catalytic efficiency by perturbing the pKa of active-site histidines, destabilizing the enzyme-substrate complex. This is attributed to screening of electrostatic interactions critical for substrate binding .

What thermodynamic insights explain the stabilization of the enzyme-transition state complex during hydrolysis?

Advanced
Transition-state stabilization involves:

  • Proton transfer : A proton is donated from the transition state to His-12 (ΔH=12.5kcal/mol\Delta H^\ddagger = -12.5 \, \text{kcal/mol}), coupled with hydrogen bonding between the pyrimidine ring and the enzyme’s binding pocket (ΔS=15cal/mol.K\Delta S^\ddagger = -15 \, \text{cal/mol.K}) .
  • Van der Waals interactions : Contribute 4kcal/mol\sim 4 \, \text{kcal/mol} to Gibbs energy stabilization, aligning the substrate for nucleophilic attack .
  • Net stabilization energy : 1010\sim 10^{10}-fold rate enhancement arises from cumulative contributions of proton transfer, hydrogen bonding, and conformational strain relief .

Are there contradictions in reported binding mechanisms of cytidine cyclic 2',3'-phosphate to ribonuclease A under varying conditions?

Advanced
Yes. At high pH, substrate binding affinity drops (Km1K_m \rightarrow 1), suggesting the syn conformation of the substrate’s glycosidic bond prevents optimal interaction with the enzyme’s binding pocket. However, this destabilization is relieved in the transition state, where conformational flexibility allows stronger van der Waals contacts . This paradox highlights the role of substrate dynamics in reconciling binding vs. catalytic efficiency .

What are the primary hydrolysis products of cytidine cyclic 2',3'-phosphate, and how are they analyzed?

Basic
Hydrolysis yields cytidine 3'-monophosphate (3'-CMP) via RNase A or cytidine 2'-monophosphate (2'-CMP) via non-enzymatic pathways. Products are quantified using:

  • High-performance liquid chromatography (HPLC) : To separate and quantify 2'- and 3'-monophosphates .
  • Phosphodiesterase assays : Enzymatic cleavage with 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) followed by spectrophotometric detection .

How do solvent isotope effects inform the catalytic mechanism of ribonuclease A on this substrate?

Advanced
Deuterium isotope studies (D2OD_2O vs. H2OH_2O) reveal solvent participation in proton transfer steps. A kcatk_{cat} reduction in D2OD_2O indicates rate-limiting proton abstraction by His-119, consistent with general base catalysis. The inverse isotope effect on KmK_m suggests altered hydrogen-bonding networks in the enzyme-substrate complex .

What distinguishes cytidine cyclic 2',3'-phosphate from 3',5'-cyclic monophosphates in biochemical roles?

Q. Basic

  • 2',3'-cyclic phosphate : A transient intermediate in RNA degradation (e.g., RNase A activity) with no known signaling role .
  • 3',5'-cyclic monophosphate (cCMP) : A putative second messenger implicated in cell regulation, though its signaling role remains controversial compared to cAMP/cGMP .

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